4-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)piperidine
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Overview
Description
4-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a pyrazole moietyThe molecular formula of this compound is C12H21N3, and it has a molecular weight of 207.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-ethyl-3,5-dimethylpyrazole with piperidine under suitable conditions. The reaction may involve the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated products .
Scientific Research Applications
4-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 4-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone
- 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone
- 1-(5-Methyl-1H-pyrazol-4-yl)ethanone
Uniqueness
4-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H21N3 |
---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
4-(1-ethyl-3,5-dimethylpyrazol-4-yl)piperidine |
InChI |
InChI=1S/C12H21N3/c1-4-15-10(3)12(9(2)14-15)11-5-7-13-8-6-11/h11,13H,4-8H2,1-3H3 |
InChI Key |
YPZRSHSUAAVUNK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C2CCNCC2)C |
Origin of Product |
United States |
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